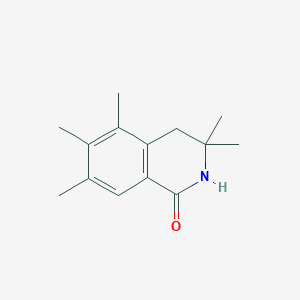

![molecular formula C20H28N8O2 B5579695 2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules that have been synthesized and studied for their potential pharmaceutical applications. Research in this field often involves the exploration of various derivatives and analogs to understand their properties and potential uses.

Synthesis Analysis

Synthesis Methods : The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions. For example, Mallesha et al. (2012) describe the synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions involving various sulfonyl chlorides (Mallesha et al., 2012).

Derivative Synthesis : Various derivatives have been synthesized to explore different pharmacological properties. For instance, Jang et al. (2010) synthesized a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues with varied structures for immunosuppressive activity studies (Jang et al., 2010).

Molecular Structure Analysis

- Structural Variations : The molecular structure of such compounds is characterized by the presence of the pyrimidine ring and various substituents that influence their properties. The structural analysis often involves exploring different substituents to enhance or modify the compound's properties, as seen in the work of Hossan et al. (2012) (Hossan et al., 2012).

Chemical Reactions and Properties

- Chemical Reactivity : These compounds are often reactive towards nucleophilic agents. Makarov et al. (1994) demonstrated the reactivity of similar compounds with various nucleophilic reagents to form dialkylamino derivatives (Makarov et al., 1994).

Physical Properties Analysis

- Solubility and Melting Point : Specific physical properties like solubility in different solvents and melting points depend on the substituents present in the compound. These properties are crucial for determining the compound's suitability in different pharmaceutical formulations.

Chemical Properties Analysis

- Pharmacological Properties : While your request excludes drug usage and side effects, it is worth noting that the pharmacological properties of these compounds are a significant area of study. They have been investigated for various activities like antiemetic, tranquilizing, and analgesic properties as described by Mattioda et al. (1975) (Mattioda et al., 1975).

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

- Research on derivatives of this compound has shown promising results in anti-inflammatory and analgesic applications. For example, some synthesized derivatives have exhibited significant inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antiproliferative Activity Against Cancer

- A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, a related compound, demonstrated significant antiproliferative effects against various human cancer cell lines. Certain compounds in this series showed potential as anticancer agents (Mallesha et al., 2012).

Synthesis and Pharmacological Properties

- Another study synthesized a series of 4-piperazinopyrimidines with methylthio substituents, revealing a range of pharmacological properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Antibacterial Agents

- Pyrido[2,3-d]pyrimidine derivatives have been developed with notable antibacterial activity. Certain compounds exhibited strong in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Antimicrobial Activity

- Some synthesized derivatives of this compound class, such as pyridothienopyrimidines and pyridothienotriazines, have been tested for antimicrobial activities, displaying considerable potential in this area (Abdel-rahman et al., 2002).

Anti-histaminic Activity

- Novel pyrimidines synthesized from derivatives of this compound have shown significant anti-histaminic activity, comparable to the reference anti-histaminic drug mepiramine (Rahaman et al., 2009).

Antihypertensive Agents

- Research into 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related, has revealed potential antihypertensive properties, with some compounds showing promising activity in both in vitro and in vivo tests (Bayomi et al., 1999).

properties

IUPAC Name |

1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8O2/c1-16-23-17(26-8-6-25(2)7-9-26)14-18(24-16)27-10-12-28(13-11-27)19(29)15-30-20-21-4-3-5-22-20/h3-5,14H,6-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYZZKFACXXHGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=NC=CC=N3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

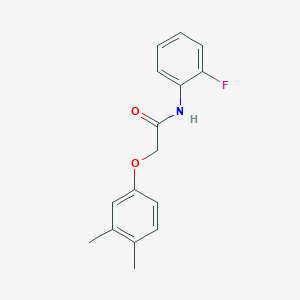

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)